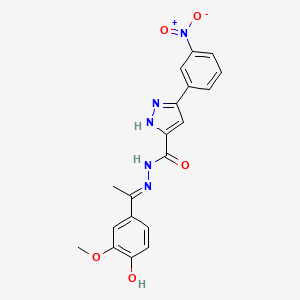

N'-(1-(4-Hydroxy-3-methoxyphenyl)ethylidene)-5-(3-nitrophenyl)-1H-pyrazole-3-carbohydrazide

Description

N'-(1-(4-Hydroxy-3-methoxyphenyl)ethylidene)-5-(3-nitrophenyl)-1H-pyrazole-3-carbohydrazide is a pyrazole-based carbohydrazide derivative featuring:

- A 4-hydroxy-3-methoxyphenyl group attached via an ethylidene linkage at the N' position.

- A 3-nitrophenyl substituent at position 5 of the pyrazole core.

Properties

CAS No. |

303106-90-3 |

|---|---|

Molecular Formula |

C19H17N5O5 |

Molecular Weight |

395.4 g/mol |

IUPAC Name |

N-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]-3-(3-nitrophenyl)-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C19H17N5O5/c1-11(12-6-7-17(25)18(9-12)29-2)20-23-19(26)16-10-15(21-22-16)13-4-3-5-14(8-13)24(27)28/h3-10,25H,1-2H3,(H,21,22)(H,23,26)/b20-11+ |

InChI Key |

TUZKINJRFUCIOQ-RGVLZGJSSA-N |

Isomeric SMILES |

C/C(=N\NC(=O)C1=CC(=NN1)C2=CC(=CC=C2)[N+](=O)[O-])/C3=CC(=C(C=C3)O)OC |

Canonical SMILES |

CC(=NNC(=O)C1=CC(=NN1)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC(=C(C=C3)O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-(4-Hydroxy-3-methoxyphenyl)ethylidene)-5-(3-nitrophenyl)-1H-pyrazole-3-carbohydrazide typically involves multiple steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

Introduction of the nitrophenyl group: This step involves nitration of the pyrazole ring using nitric acid under controlled conditions.

Attachment of the hydroxy-methoxyphenyl group: This is done through a condensation reaction with 4-hydroxy-3-methoxybenzaldehyde.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(1-(4-Hydroxy-3-methoxyphenyl)ethylidene)-5-(3-nitrophenyl)-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium hydroxide for nucleophilic substitution.

Major Products

Oxidation: Formation of a carbonyl derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds similar to N'-(1-(4-Hydroxy-3-methoxyphenyl)ethylidene)-5-(3-nitrophenyl)-1H-pyrazole-3-carbohydrazide exhibit notable antibacterial and antifungal properties. For instance, derivatives of pyrazole have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. Studies have reported minimum inhibitory concentration (MIC) values demonstrating significant antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Pyrazole derivatives have been documented to inhibit tumor growth in various cancer cell lines, including A549 (lung cancer) and NCI-H1299 (non-small cell lung cancer). Specific derivatives have demonstrated IC50 values indicating effective cytotoxicity against these cells, suggesting that this compound could be a lead candidate for further anticancer drug development .

Chemical Synthesis and Industrial Applications

Synthesis Optimization

The synthesis of this compound typically involves several key steps, including the formation of the pyrazole ring and the introduction of functional groups. Research into optimizing synthetic routes is crucial for enhancing yield and purity, which is particularly important for industrial applications .

Material Science

Due to its unique structural properties, this compound may find applications in materials science, particularly in the development of new polymers or composites with enhanced mechanical or thermal properties. The presence of nitrophenyl groups can contribute to improved electronic or optical characteristics, making it suitable for advanced material applications.

Biological Mechanisms

Interaction with Biological Targets

Studies into the interaction mechanisms of this compound reveal its capacity to modulate various molecular targets involved in disease processes. This includes potential interactions with enzymes or receptors that play critical roles in cell signaling pathways related to inflammation and cancer progression .

Mechanism of Action

The mechanism of action of N’-(1-(4-Hydroxy-3-methoxyphenyl)ethylidene)-5-(3-nitrophenyl)-1H-pyrazole-3-carbohydrazide involves its interaction with various molecular targets:

Molecular Targets: Enzymes, receptors, and other proteins.

Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The target compound's 4-hydroxy-3-methoxyphenyl group distinguishes it from closely related derivatives:

Pharmacological Activities

Pyrazole-carbohydrazide derivatives exhibit diverse bioactivities, influenced by substituents:

- Anti-inflammatory Effects : highlights 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives with significant prostaglandin inhibition (IC₅₀ ~2.5–5 mg/kg). The target compound’s hydroxy group may reduce ulcerogenicity compared to chloro/methoxy analogs .

- Enzyme Inhibition : describes pyrazole carboxamides as factor Xa inhibitors. The carbohydrazide moiety in the target compound could similarly interact with enzymatic active sites via hydrogen bonding .

Physicochemical Properties

- Melting Points : Nitro-substituted analogs (e.g., ) exhibit high melting points (194–340°C) due to strong intermolecular interactions. The target compound’s hydroxy group may slightly lower its melting point compared to purely nitro/methoxy derivatives .

- Solubility : The hydroxy group enhances water solubility relative to methoxy or nitro analogs, which are more lipophilic .

Spectroscopic Confirmation

- IR Spectroscopy : The imine (C=N) stretch appears near 1600 cm⁻¹, while the hydroxy group shows a broad peak at 3200–3500 cm⁻¹ .

- NMR : Aromatic protons from the 3-nitrophenyl and 4-hydroxy-3-methoxyphenyl groups resonate at δ 7.5–8.5 (1H) and δ 6.5–7.5 (3H), respectively .

- X-ray Crystallography : The (E)-configuration of the imine bond can be confirmed using SHELXL (), ensuring structural accuracy .

Data Tables: Key Comparisons

Biological Activity

N'-(1-(4-Hydroxy-3-methoxyphenyl)ethylidene)-5-(3-nitrophenyl)-1H-pyrazole-3-carbohydrazide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in medicinal chemistry.

Chemical Structure and Synthesis

The compound features a pyrazole ring with significant functional groups, including a hydroxy-3-methoxyphenyl group and a nitrophenyl substituent. The synthesis typically involves several key steps:

- Formation of the Pyrazole Ring : This is achieved through the reaction of hydrazine with a 1,3-diketone.

- Nitration : The introduction of the nitrophenyl group occurs via nitration using nitric acid under controlled conditions.

- Condensation Reaction : The hydroxy-methoxyphenyl group is attached through condensation with 4-hydroxy-3-methoxybenzaldehyde.

Optimization of these synthetic routes is crucial for enhancing yield and purity, often employing techniques such as chromatography and recrystallization .

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biological pathways:

- Inflammation Modulation : The compound may inhibit key enzymes related to inflammation, potentially reducing cytokine levels such as TNF-α and IL-6 .

- Antitumor Activity : It has shown promise in inducing apoptosis in cancer cell lines, suggesting potential applications in cancer therapy .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antioxidant Properties : The presence of hydroxy and nitrophenyl groups contributes to its ability to scavenge free radicals .

- Antimicrobial Effects : Similar compounds have demonstrated antimicrobial activity against various bacterial strains, indicating potential for further exploration in this area .

- Cytotoxicity : Studies have evaluated the cytotoxic effects against different cancer cell lines, with findings suggesting significant growth inhibition at specific concentrations .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of this compound against structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Hydroxycoumarin | Coumarin core with hydroxy substituent | Antimicrobial, anticoagulant |

| 5-Nitroisophthalic acid | Nitro groups on isophthalic acid | Antimicrobial |

| 3-Methylpyrazole | Methyl group on pyrazole ring | Antifungal properties |

The multifaceted structure of this compound allows it to interact with various biological targets, making it a versatile candidate for drug development .

Case Studies and Research Findings

Several studies have focused on the biological activity of pyrazole derivatives, including this compound:

- Antitumor Activity Study : A study evaluated the cytotoxicity against A549 lung cancer cells, revealing an IC50 value that indicates significant antitumor potential .

- Anti-inflammatory Research : Another study reported that derivatives similar to this compound exhibited up to 85% inhibition of TNF-α at certain concentrations compared to standard anti-inflammatory drugs .

- Antimicrobial Testing : Research has shown that pyrazole derivatives possess antimicrobial properties against common pathogens, suggesting potential therapeutic applications .

Q & A

Q. What are the established synthetic routes for this compound, and what are the critical reaction conditions?

The compound is typically synthesized via a multi-step condensation process. Key steps include:

- Hydrazide formation : Reacting 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid with hydrazine hydrate to form the carbohydrazide intermediate .

- Schiff base condensation : Reacting the carbohydrazide with 4-hydroxy-3-methoxyacetophenone under reflux in ethanol, catalyzed by glacial acetic acid. This step requires precise stoichiometric control (1:1 molar ratio) to avoid side products .

- Purification : Recrystallization from ethanol or acetonitrile yields pure crystals (reported yield: 65–78%) .

Critical Parameters :

- Temperature control (70–80°C) during condensation.

- Solvent polarity affects crystallinity and purity .

Q. What spectroscopic and crystallographic methods are used to confirm its structure?

- Single-crystal X-ray diffraction (SC-XRD) : Resolves the E-configuration of the hydrazone moiety and dihedral angles between aromatic rings. For example, the pyrazole and nitrophenyl planes show a dihedral angle of 12.5° .

- FTIR : Key peaks include N–H stretching (3250–3320 cm⁻¹), C=O (1660 cm⁻¹), and C=N (1590 cm⁻¹) .

- NMR : H NMR (DMSO-d₆) shows signals for methoxy protons (δ 3.85 ppm), phenolic –OH (δ 10.2 ppm), and hydrazide NH (δ 11.3 ppm) .

- DFT calculations : Validate experimental bond lengths and angles (e.g., C8–N2 bond: 1.356 Å experimentally vs. 1.349 Å theoretically) .

Q. What preliminary biological activities have been reported?

- Antibacterial activity : Against S. aureus (MIC = 32 µg/mL) and E. coli (MIC = 64 µg/mL) via agar dilution assays .

- Antioxidant potential : DPPH radical scavenging IC₅₀ = 42 µM, attributed to the phenolic –OH group .

- Enzyme inhibition : Moderate carbonic anhydrase IX inhibition (IC₅₀ = 8.2 µM) due to nitro group interactions with zinc ions in the active site .

Advanced Research Questions

Q. How do substituent modifications influence biological activity?

- Nitro group position : 3-Nitrophenyl substitution (as in this compound) enhances antibacterial activity compared to 4-nitrophenyl analogs, likely due to improved lipophilicity and target binding .

- Methoxy vs. hydroxyl groups : Removing the 4-hydroxy group reduces antioxidant activity by 60%, confirming its role in radical scavenging .

- Pyrazole core : Trifluoromethyl substitution at position 3 (e.g., in related compounds) increases enzyme inhibition potency but reduces solubility .

Q. How can computational methods resolve contradictions in experimental data?

- Case study : Discrepancies in antibacterial activity (e.g., MIC variations across studies) are addressed via molecular docking and MD simulations. For example, docking into E. coli DNA gyrase (PDB: 1KZN) reveals that the nitro group forms a critical hydrogen bond with Asp73, but activity loss in some analogs correlates with weaker binding energies (<−7.5 kcal/mol vs. −8.9 kcal/mol for the parent compound) .

- DFT-based SAR : HOMO-LUMO gaps (4.2–4.8 eV) correlate with redox activity; narrower gaps enhance radical scavenging .

Q. What challenges arise in crystallographic refinement, and how are they mitigated?

- Disorder in the nitrophenyl group : Common due to rotational freedom. Mitigated using SHELXL’s PART and SUMP commands to model partial occupancy .

- Hydrogen bonding networks : O–H···N and N–H···O interactions are refined with DFIX restraints (e.g., d(O···N) = 2.85 Å) .

- Twinned crystals : Resolved via the TWIN command in SHELXL, with a BASF parameter of 0.35 for two-domain twins .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.